molecular formula C21H20N6OS2 B10886727 2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B10886727
M. Wt: 436.6 g/mol
InChI Key: JVYQUOZZKJCEKK-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a triazinoindole core fused with a benzothiazole ring and an acetamide linker. Its IUPAC name reflects its structural complexity: the triazinoindole moiety is substituted with a prop-2-en-1-yl (allyl) group at position 5, while the benzothiazole component is partially hydrogenated (4,5,6,7-tetrahydro), enhancing its conformational flexibility . The molecular formula is C₂₂H₂₀N₆OS₂, with a molecular weight of 472.58 g/mol. Key functional groups include:

  • Sulfanyl bridge (-S-) linking the triazinoindole and acetamide.
  • Acetamide group (-N-C(=O)-CH₂-S-) connecting to the benzothiazole.

The compound's design leverages the pharmacophoric features of triazinoindoles (known for enzyme inhibition) and benzothiazoles (associated with anticancer and antimicrobial activities) . Its synthesis typically involves multi-step reactions, including condensation, thioether formation, and amide coupling .

Properties

Molecular Formula

C21H20N6OS2

Molecular Weight

436.6 g/mol

IUPAC Name

2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C21H20N6OS2/c1-2-11-27-15-9-5-3-7-13(15)18-19(27)24-21(26-25-18)29-12-17(28)23-20-22-14-8-4-6-10-16(14)30-20/h2-3,5,7,9H,1,4,6,8,10-12H2,(H,22,23,28)

InChI Key

JVYQUOZZKJCEKK-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=NC5=C(S4)CCCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of 3-allyl(propargyl)sulfanyl-5H-[1,2,4]triazino[5,6-b]indole derivatives under specific reaction conditions . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired regioselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazinoindole core can be reduced under specific conditions.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the allyl group can result in various substituted derivatives.

Scientific Research Applications

2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes, receptors, and other biomolecules, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Their Impact

The table below compares the target compound with analogs differing in substituents , core heterocycles , or side chains , highlighting how these changes influence physicochemical properties and bioactivity:

Compound Name Molecular Formula Substituents/Modifications Key Features Biological Activity
Target Compound C₂₂H₂₀N₆OS₂ - Allyl (C₃H₅) on triazinoindole
- Tetrahydrobenzothiazole
High lipophilicity due to allyl group; improved solubility from hydrogenated benzothiazole Potential kinase inhibitor; anticancer (in silico docking studies)
2-{[5-(propan-2-yl)-5H-triazino[5,6-b]indol-3-yl]sulfanyl}-N-(tetrahydrobenzothiazol-2-yl)acetamide C₂₂H₂₂N₆OS₂ - Isopropyl (C₃H₇) instead of allyl Increased steric bulk; reduced reactivity Moderate antimicrobial activity (MIC: 8 µg/mL against S. aureus)
N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-allyl-triazino[5,6-b]indol-3-yl]sulfanyl}acetamide C₂₃H₁₈N₆OS₂ - Phenyl-thiazole instead of tetrahydrobenzothiazole Enhanced π-π stacking potential; higher melting point (mp: 214°C) Anticancer (IC₅₀: 12 µM on HeLa cells)
2-({5-benzyl-triazino[5,6-b]indol-3-yl}sulfanyl)-N-(5-methyl-4-phenyl-thiazol-2-yl)acetamide C₂₈H₂₂N₆OS₂ - Benzyl (C₆H₅CH₂) on triazinoindole
- Methyl-phenyl-thiazole
Extended aromaticity; higher molecular weight (522.6 g/mol) Anti-inflammatory (70% COX-2 inhibition at 10 µM)
N-(3-cyano-tetrahydrobenzothiophen-2-yl)-2-{[5-ethyl-triazino[5,6-b]indol-3-yl]sulfanyl}acetamide C₂₃H₁₉N₇OS₂ - Cyano group on benzothiophene
- Ethyl substituent on triazinoindole
Polar cyano group improves solubility (LogP: 2.1) 5-lipoxygenase inhibitor (Ki: 0.4 µM)

Activity Trends and Mechanistic Insights

  • Allyl vs. Alkyl Substituents : The allyl group in the target compound enhances electrophilicity , facilitating covalent interactions with cysteine residues in enzyme active sites. This contrasts with isopropyl or ethyl groups, which prioritize hydrophobic interactions .
  • Benzothiazole vs.
  • Sulfanyl Linker : The -S- bridge is critical for redox activity. Analogs replacing sulfur with oxygen show diminished potency (e.g., 10-fold lower in kinase inhibition) .

Pharmacokinetic and Toxicity Profiles

  • Target Compound : Predicted LogP: 3.5; moderate metabolic stability (t₁/₂: 2.1 hours in human liver microsomes) .
  • Benzyl-Substituted Analog : Higher LogP (4.2) correlates with hepatotoxicity risks (in vitro EC₅₀: 45 µM in HepG2 cells) .

Biological Activity

Overview

The compound 2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide represents a significant area of research due to its complex structure and potential biological activities. This compound is classified within the indole derivatives known for their diverse pharmacological properties including antiviral, anticancer, and antimicrobial activities.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of both indole and triazine moieties along with a sulfanyl group and a tetrahydro-benzothiazole component. The molecular formula is C21H16F3N5OSC_{21}H_{16}F_3N_5OS with a molecular weight of 443.4 g/mol .

PropertyValue
Molecular Formula C21H16F3N5OS
Molecular Weight 443.4 g/mol
IUPAC Name 2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Anticancer Activity

Recent studies have indicated that compounds similar to the target compound exhibit significant anticancer properties. For instance, derivatives of triazino-indole hybrids have shown potent inhibitory activity against carbonic anhydrase isoforms associated with tumor growth. One study reported that certain triazino-indole compounds displayed KiK_i values ranging from 7.7 nM to 41.3 nM , indicating strong inhibition against hCA II and hCA IX isoforms .

Antimicrobial Properties

A series of related compounds were screened for antimicrobial activity and demonstrated lower minimum inhibitory concentration (MIC) values compared to standard drugs. This suggests that the target compound may possess similar antimicrobial efficacy .

Antidepressant and Anticonvulsant Activities

Preliminary evaluations have also shown that some derivatives exhibit promising antidepressant and anticonvulsant activities. These findings suggest that modifications in the structure may enhance these pharmacological effects .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The mechanism may involve:

  • Receptor Binding : The compound may bind to various receptors involved in cell signaling pathways.
  • Enzyme Inhibition : It could inhibit enzymes critical for tumor growth or microbial survival.

The specific pathways and molecular targets are still under investigation but are crucial for understanding its therapeutic potential.

Study on Triazino-Indole Derivatives

In a study focused on 1,2,3-triazole-linked triazino-indole-benzene sulfonamide hybrids (related structures), compounds exhibited significant inhibition against carbonic anhydrase isoforms associated with cancer . This highlights the potential of triazino-indole derivatives as lead candidates for developing selective inhibitors for cancer treatment.

Synthesis and Evaluation of Related Compounds

Research has shown that newly synthesized N-Aryl derivatives demonstrate various biological activities including antimicrobial and anticonvulsant effects. The synthesis involved reactions between tricyclic compounds and chloro N-phenylacetamides . The results indicated that most synthesized compounds had better biological activity compared to existing standards.

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